molecular formula C21H31Cl B12095878 1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene

1-Chloro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-benzene

Cat. No.: B12095878
M. Wt: 318.9 g/mol
InChI Key: FQJHIVLPDQLNAL-UHFFFAOYSA-N
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Description

1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a bicyclohexyl group. This compound is notable for its unique structural features, which include a trans,trans configuration of the bicyclohexyl moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclohexyl moiety, which is then functionalized with a propyl group.

    Chlorination: The bicyclohexyl-propyl intermediate is then subjected to chlorination to introduce the chlorine atom at the para position of the benzene ring.

    Reaction Conditions: The chlorination reaction is usually carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium ethoxide and potassium tert-butoxide.

    Oxidation and Reduction: The bicyclohexyl moiety can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene involves its interaction with molecular targets and pathways. The chlorine atom and bicyclohexyl moiety play crucial roles in its reactivity and interactions. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene can be compared with similar compounds such as:

    1-Chloro-4-isopropylcyclohexane: This compound has a similar structure but with an isopropyl group instead of a propyl group.

    1-Chloro-4-ethylcyclohexane: This compound features an ethyl group and exhibits different reactivity due to the smaller size of the substituent.

    1-Chloro-4-methylcyclohexane: With a methyl group, this compound shows distinct chemical behavior and is used in different applications.

The uniqueness of 1-Chloro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]-benzene lies in its specific structural configuration and the resulting chemical properties.

Properties

Molecular Formula

C21H31Cl

Molecular Weight

318.9 g/mol

IUPAC Name

1-chloro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene

InChI

InChI=1S/C21H31Cl/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3

InChI Key

FQJHIVLPDQLNAL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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